molecular formula C16H17NO3 B5720449 3-ethoxy-N-(3-methoxyphenyl)benzamide CAS No. 5845-39-6

3-ethoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B5720449
CAS No.: 5845-39-6
M. Wt: 271.31 g/mol
InChI Key: WNOPEPYIONPTIR-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(3-methoxyphenyl)benzamide is a benzamide derivative featuring an ethoxy group at the 3-position of the benzoyl ring and a 3-methoxyphenyl substituent on the amide nitrogen. Benzamides are widely studied for their diverse pharmacological activities, including antioxidant, antiparasitic, and receptor modulation effects, depending on substituent patterns .

Properties

IUPAC Name

3-ethoxy-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-15-9-4-6-12(10-15)16(18)17-13-7-5-8-14(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOPEPYIONPTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973993
Record name 3-Ethoxy-N-(3-methoxyphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-39-6
Record name 3-Ethoxy-N-(3-methoxyphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-(3-methoxyphenyl)benzamide typically involves the reaction of 3-methoxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Ethoxy-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3-ethoxy-N-(3-methoxyphenyl)benzamide with structurally related benzamides from the evidence:

Compound Name Substituents (Benzoyl Ring) Substituents (Amide Nitrogen) Key Features/Activities Reference ID
This compound 3-ethoxy 3-methoxyphenyl Hypothesized enhanced solubility and receptor binding due to methoxy and ethoxy groups. -
2-Ethoxy-N-(3-ethylphenyl)benzamide 2-ethoxy 3-ethylphenyl Higher lipophilicity (logP = 4.09); potential CNS activity.
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy 3-hydroxyphenyl Increased hydrogen bonding capacity; improved aqueous solubility.
3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide 3-acetoxy, 2-methyl 4-methoxyphenyl Antioxidant activity (IC₅₀ = 12 μM in DPPH assay).
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-amino, 4-methoxy 3-chloro-2-methylphenyl Potential antiparasitic applications.
3-Ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide 3-ethoxy Carbamothioyl group GPCR modulation (logP = 4.2; molecular weight = 314.4).

Key Observations :

  • Position of ethoxy group : Ethoxy at the 3-position (target compound) vs. 2-position () alters steric and electronic effects, influencing receptor binding and solubility.
  • Amide nitrogen substituents : Methoxy groups enhance electron-donating properties, while ethyl or hydroxyl groups modulate lipophilicity and hydrogen bonding .

Physicochemical Properties

Comparative physicochemical data for select analogs:

Property 2-Ethoxy-N-(3-ethylphenyl)benzamide 2-Ethoxy-N-(3-hydroxyphenyl)benzamide 3-Ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
Molecular Weight (g/mol) 269.34 269.30 314.40
logP 4.09 3.85 (estimated) 4.2
Hydrogen Bond Donors 1 2 2
Polar Surface Area (Ų) 30.5 58.7 75.6

Implications :

  • The target compound’s 3-methoxyphenyl group may reduce logP compared to ethylphenyl analogs, balancing lipophilicity and solubility.
  • Carbamothioyl derivatives () exhibit higher molecular weights and polar surface areas, suggesting distinct pharmacokinetic profiles .
Antioxidant Activity:
  • 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () showed significant antioxidant activity (IC₅₀ = 12 μM in DPPH assay), attributed to electron-donating methoxy and acetoxy groups .
Antiparasitic Potential:
  • 3-Chloro-N-(3-methoxyphenyl)benzamide () has documented safety data, suggesting chloro substituents enhance toxicity toward parasites. Ethoxy groups in the target compound may provide a safer profile with retained efficacy .
Receptor Modulation:
  • 3-Ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide () targets GPCRs, with a logP of 4.2 favoring blood-brain barrier penetration. The target compound’s methoxyphenyl group may enhance selectivity for peripheral receptors .

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